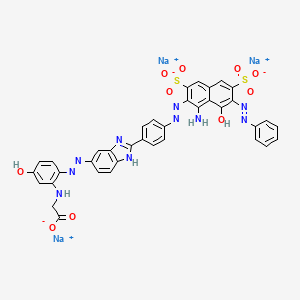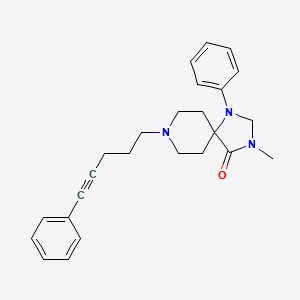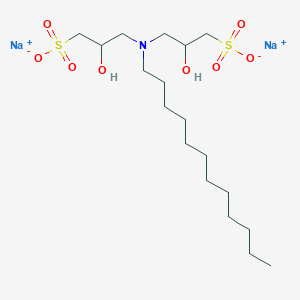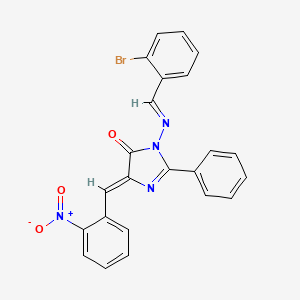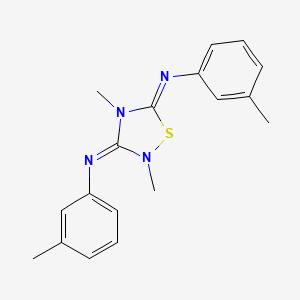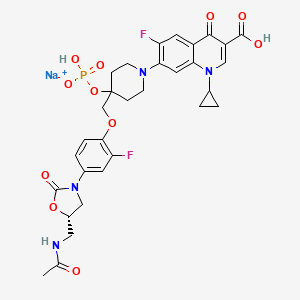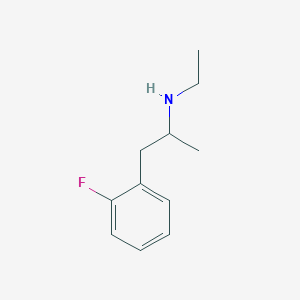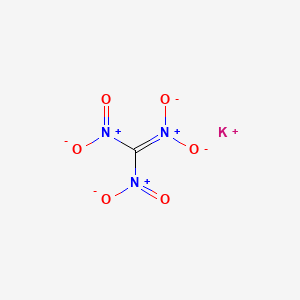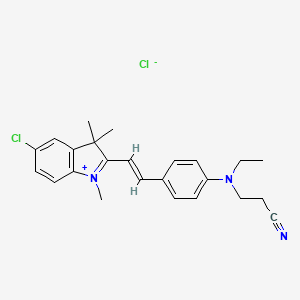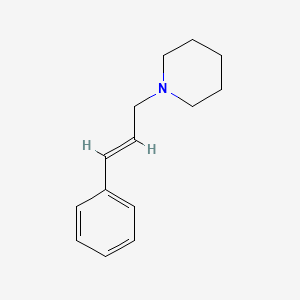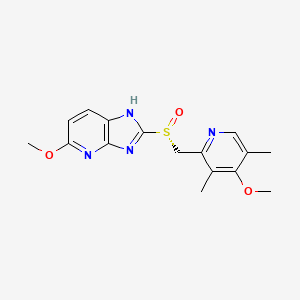
Tenatoprazole, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenatoprazole, ®- is a proton pump inhibitor that has been developed as a potential treatment for acid-related disorders such as gastroesophageal reflux disease and peptic ulcers . It is an imidazopyridine derivative, which distinguishes it from other proton pump inhibitors that typically contain a benzimidazole moiety . Tenatoprazole, ®- has a significantly longer half-life compared to other proton pump inhibitors, making it a promising candidate for prolonged acid suppression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tenatoprazole, ®- involves multiple steps, starting from the appropriate pyridine and imidazole derivatives. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-3,5-dimethylpyridine, is reacted with methanol in the presence of a base to form 2-methoxy-3,5-dimethylpyridine.
Formation of the Imidazole Derivative: The imidazole ring is synthesized by reacting 2-mercaptoimidazole with formaldehyde and a suitable amine.
Coupling Reaction: The pyridine and imidazole derivatives are then coupled through a sulfoxidation reaction to form Tenatoprazole, ®-.
Industrial Production Methods
Industrial production of Tenatoprazole, ®- involves similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to ensure high yield and purity. The final product is typically formulated into tablets or capsules for oral administration .
Analyse Chemischer Reaktionen
Types of Reactions
Tenatoprazole, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tenatoprazole sulfone.
Reduction: Reduction of Tenatoprazole, ®- can lead to the formation of tenatoprazole sulfide.
Substitution: Various substitution reactions can occur on the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like palladium or copper.
Major Products Formed
Oxidation: Tenatoprazole sulfone.
Reduction: Tenatoprazole sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Tenatoprazole, ®- exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme (H+/K±ATPase) located on the parietal cells of the stomach . This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, Tenatoprazole, ®- effectively reduces the secretion of gastric acid, providing relief from acid-related disorders . The binding is irreversible, leading to prolonged acid suppression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Uniqueness
Tenatoprazole, ®- is unique due to its imidazopyridine structure, which provides a longer half-life compared to other proton pump inhibitors . This allows for more sustained acid suppression and potentially improved therapeutic outcomes . Additionally, its distinct metabolic pathway involving cytochrome P450 enzymes CYP2C19 and CYP3A4 further differentiates it from other proton pump inhibitors .
Eigenschaften
CAS-Nummer |
705969-00-2 |
|---|---|
Molekularformel |
C16H18N4O3S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m1/s1 |
InChI-Schlüssel |
ZBFDAUIVDSSISP-XMMPIXPASA-N |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=CC(=N3)OC |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


